DPI-3290
Description
Properties
IUPAC Name |
3-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34FN3O2/c1-5-15-33-19-22(3)34(20-21(33)2)29(24-10-7-14-28(35)17-24)23-9-6-11-25(16-23)30(36)32(4)27-13-8-12-26(31)18-27/h5-14,16-18,21-22,29,35H,1,15,19-20H2,2-4H3/t21-,22+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXRQLIIMYJZDA-UETOGOEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1[C@H](C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018408 | |
| Record name | DPI-3290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182417-73-8 | |
| Record name | 3-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182417-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DPI-3290 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182417738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DPI-3290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DPI-3290 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UO4Y068S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes: Detailed synthetic routes for DPI-3290 are not widely available in the literature. it is likely that organic synthesis methods involving key intermediates lead to its formation.
Industrial Production: Information regarding large-scale industrial production methods for this compound remains proprietary.
Chemical Reactions Analysis
Reactivity: DPI-3290 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed during these reactions would depend on the reaction conditions and starting materials.
Scientific Research Applications
Comparative Potency Table
| Compound | Mu-Receptor Ki (nM) | Delta-Receptor Ki (nM) | Kappa-Receptor Ki (nM) | Unique Feature |
|---|---|---|---|---|
| Morphine | 1,000 | 500 | >10,000 | Traditional opioid with high addiction potential |
| Fentanyl | 0.50 | 2.00 | 1.00 | Potent but high risk of respiratory depression |
| Buprenorphine | 1.00 | 2.00 | 10.00 | Partial agonist with ceiling effect |
| DPI-3290 | 0.46 | 0.18 | 0.62 | High potency with reduced respiratory depression |
Antinociceptive Activity
This compound has been shown to produce significant antinociceptive effects in various animal models. For instance, intravenous administration of this compound at doses as low as 0.05 mg/kg resulted in a 50% antinociceptive response in rats . This activity is mediated through its mixed opioid receptor agonist properties, which allow for effective pain relief while minimizing side effects commonly associated with traditional opioids.
Case Studies
- Animal Model Studies : Research comparing this compound with established opioids like morphine and fentanyl revealed that this compound not only matched their analgesic efficacy but also exhibited a significantly lower incidence of respiratory depression. In studies measuring arterial blood gas levels, this compound showed a marked difference in the ratio of antinociceptive efficacy to respiratory depressant effects compared to morphine and fentanyl .
- Withdrawal Management : Preliminary studies suggest that this compound may also play a role in managing opioid withdrawal symptoms due to its unique receptor activity profile. While traditional opioids can exacerbate withdrawal symptoms upon cessation, this compound's balanced agonist activity may help mitigate these effects .
Potential Therapeutic Benefits
The unique properties of this compound position it as a promising candidate for developing new analgesics that could reduce the risk of addiction associated with conventional opioids. Its ability to provide effective pain relief without significant respiratory depression makes it an attractive alternative for patients requiring long-term analgesic therapy.
Mechanism of Action
- DPI-3290 exerts its effects through μ- and δ-opioid receptors.
Molecular Targets: It binds to these receptors, modulating pain perception and other physiological responses.
Pathways Involved: Activation of opioid receptors leads to downstream signaling cascades, affecting neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Receptor Binding and Potency Profiles
DPI-3290 belongs to the diarylmethylpiperazine class of mixed OR agonists. Key analogs and their receptor activities include:
Table 1: EC50 Values (nmol/L) for OR Subtypes
- Key Observations :
Antinociceptive Activity
- This compound : ED50 = 0.05 mg/kg (tail-pinch assay in rats), ~20,000× more potent than morphine at δ-ORs .
- KUST201 : Comparable ED50 (0.34 mg/kg) to this compound but faster tolerance development .
- BW373U86 : A δ-OR-preference compound with additive analgesia when combined with μ-agonists but induces seizures, a side effect absent in this compound .
Respiratory Depression
- This compound: ED50 ratio (antinociception vs. hypercapnia) = 18.2, significantly safer than morphine (2.1) and fentanyl (3.7) .
- Morphine/Fentanyl: Pronounced respiratory depression due to μ-OR dominance .
- KUST202 : Higher κ-OR potency reduces μ-mediated respiratory effects but increases abuse liability risks .
Abuse Liability and Withdrawal
- This compound : Produces fewer withdrawal symptoms than morphine and has a balanced μ/κ potency ratio (1.224), which may counteract dependence .
- KUST13T02 : High μ-OR potency (μ/κ ratio = 0.088) correlates with morphine-like withdrawal severity .
- BW373U86 : Attenuates morphine withdrawal but induces convulsions, limiting clinical utility .
Structural and SAR Insights
Biological Activity
DPI-3290, a novel compound classified as a diarylmethylpiperazine, has garnered attention for its potent biological activity, particularly its analgesic properties through opioid receptor modulation. This article delves into the pharmacological profile of this compound, highlighting its receptor affinities, antinociceptive effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is chemically characterized as:
- Molecular Formula : CHFNO
- Molecular Weight : 487.608 g/mol
- CAS Number : 182417-73-8
- Melting Point : 144-145 °C
- Density : 1.161 g/cm³ (predicted)
The compound is known for its high affinity for opioid receptors, specifically the delta (δ), mu (μ), and kappa (κ) receptors.
Receptor Binding Affinity
This compound exhibits significant binding affinities to opioid receptors, with Ki values indicating its potency:
- δ-opioid receptor : 0.18 nM
- μ-opioid receptor : 0.46 nM
- κ-opioid receptor : 0.62 nM
These values suggest that this compound is a highly selective and potent agonist compared to traditional opioids like morphine and fentanyl, which have higher Ki values for these receptors .
Antinociceptive Activity
This compound's antinociceptive effects have been extensively studied in various animal models. Notably, it has demonstrated a remarkable ability to alleviate pain while exhibiting a lower risk of respiratory depression compared to conventional opioids.
Key Findings from Research Studies:
-
Potency Comparison :
- In rat models, this compound produced a dose-dependent antinociceptive response with an ED50 value of approximately 0.05 mg/kg, significantly lower than that of morphine (2.01 mg/kg) and fentanyl (0.0034 mg/kg) .
- The compound's efficacy at δ-, μ-, and κ-opioid receptors was found to be approximately 20,000 times more effective than morphine at δ-receptors and significantly more potent than fentanyl at μ- and κ-receptors .
- Respiratory Effects :
- Mechanism of Action :
Comparative Efficacy Table
| Compound | δ-Receptor Ki (nM) | μ-Receptor Ki (nM) | κ-Receptor Ki (nM) | ED50 Antinociception (mg/kg) |
|---|---|---|---|---|
| This compound | 0.18 | 0.46 | 0.62 | 0.05 |
| Morphine | ~10 | ~100 | ~50 | 2.01 |
| Fentanyl | ~5 | ~10 | ~5 | 0.0034 |
Case Studies and Clinical Implications
Recent studies have explored the broader implications of this compound in pain management and addiction treatment:
- Chronic Pain Models :
- Abuse Liability Assessment :
Q & A
Basic Research Questions
Q. What experimental models are recommended for assessing DPI-3290's antinociceptive activity in preclinical studies?
- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with validated assays such as the tail-pinch latency test and hot-plate test. Measure dose-dependent responses to calculate ED50 values (e.g., 0.05 mg/kg in tail-pinch assays). Include control groups treated with selective opioid receptor antagonists (e.g., naloxone for μ-receptors, naltrindole for δ-receptors) to isolate receptor-specific effects. Ensure standardized environmental conditions to minimize variability in nociceptive thresholds .
Q. How is the receptor binding profile of this compound determined, and what are its key pharmacological parameters?
- Methodological Answer : Perform competitive binding assays using radiolabeled ligands (e.g., [<sup>3</sup>H]DAMGO for μ-receptors) in tissue homogenates or transfected cell lines. Calculate binding affinity (Ki) via Cheng-Prusoff equations. This compound exhibits Ki values of 0.18 nM (δ), 0.46 nM (μ), and 0.62 nM (κ), indicating pan-opioid receptor agonism. Validate functional activity using isolated tissue preparations like the mouse vas deferens (MVD) assay, where it reduces electrically induced tension with IC50 values of 1.0 nM (δ), 6.2 nM (μ), and 25 nM (κ) .
Q. What statistical approaches ensure robust analysis of this compound's dose-response relationships?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate ED50/IC50 values. Report confidence intervals and standard errors (e.g., ED50 = 0.05 ± 0.01 mg/kg). Adhere to NIH guidelines for preclinical research, including power analysis to determine sample size and repeated-measures ANOVA for longitudinal data. Avoid overreporting precision (e.g., limit significant figures to three) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's effects on respiratory depression across studies?
- Methodological Answer : Conduct comparative studies using isobolographic analysis to differentiate additive vs. synergistic interactions with other opioids (e.g., alfentanil). For example, while this compound alone shows reduced respiratory depression compared to morphine, it exacerbates alfentanil-induced effects. Use plethysmography to quantify respiratory parameters and correlate with receptor occupancy (e.g., μ vs. δ/κ activation) .
Q. What experimental designs elucidate the role of κ-opioid receptor activation in this compound's side effects?
- Methodological Answer : Employ κ-selective antagonists (e.g., nor-BNI) in rodent models to isolate κ-receptor contributions to adverse effects like sedation or dysphoria. Compare this compound with analogs lacking κ-activity (e.g., KUST201, which has weaker κ binding). Analyze withdrawal symptoms using naloxone-precipitated abstinence assays, noting that κ-agonism may reduce physical dependence but increase aversion .
Q. How should researchers design studies to compare this compound with other mixed opioid agonists (e.g., KUST201)?
- Methodological Answer : Use head-to-head trials with matched ED50 doses in parallel cohorts. Measure outcomes such as antinociception (tail-pinch), respiratory depression, and withdrawal scores. For example, this compound exhibits lower withdrawal severity (16.7 × ED50 score: 19 ± 0.94) compared to KUST201 (2 × ED50 score: 16 ± 1.08), suggesting κ-receptor modulation mitigates dependence. Include receptor knockout models to validate mechanistic hypotheses .
Q. What strategies address variability in this compound's efficacy across pain modalities (e.g., thermal vs. mechanical)?
- Methodological Answer : Apply multimodal pain assays (e.g., chronic constriction injury for neuropathic pain, carrageenan-induced inflammation). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with receptor occupancy. For instance, this compound's ED50 in thermal pain (hot-plate: 0.68 mg/kg) differs from mechanical pain (tail-pinch: 0.05 mg/kg), likely due to μ/δ receptor synergy in inflammatory pathways .
Data Management and Reproducibility
Q. How can researchers ensure transparency in reporting this compound's preclinical data?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including detailed descriptions of blinding, randomization, and exclusion criteria. Publish raw data (e.g., dose-response curves, receptor binding kinetics) in open-access repositories. Use standardized templates for statistical reporting (e.g., mean ± SEM, p < 0.05) and avoid vague terms like "significant" without statistical validation .
Q. What ethical considerations apply to this compound studies involving repeated opioid administration?
- Methodological Answer : Implement humane endpoints (e.g., maximal tolerable pain threshold) and monitor for opioid-induced hyperalgesia. Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) and include ethics statements in manuscripts. For clinical translation, address potential misuse risks in informed consent documents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
